Methyl 2-(1-benzylpiperidin-3-yl)acetate
Description
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl 2-(1-benzylpiperidin-3-yl)acetate |
InChI |
InChI=1S/C15H21NO2/c1-18-15(17)10-14-8-5-9-16(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
InChI Key |
VMQXJOSCNHSJQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of this compound typically involves:
- Construction or availability of the piperidine ring with a substituent at the 3-position.
- Introduction of the benzyl group on the nitrogen atom of the piperidine ring.
- Esterification or direct use of methyl acetate functionality at the 2-position relative to the piperidine ring.
Method 1: Alkylation of Piperidin-3-yl Acetate Derivative
One common approach is the alkylation of a piperidin-3-yl acetate intermediate with benzyl bromide or benzyl chloride to introduce the N-benzyl substituent.
- Starting material: Methyl 2-piperidin-3-ylacetate (free amine).
- Reagent: Benzyl bromide (1.0 to 1.5 equivalents).
- Base: Potassium carbonate or sodium hydride to deprotonate the nitrogen.
- Solvent: Anhydrous acetonitrile or dimethylformamide.
- Conditions: Stirring at room temperature or slight heating (25–60°C) for several hours.
- Work-up: Extraction with dichloromethane (DCM), washing with water and brine, drying over sodium sulfate, and concentration under reduced pressure.
- Purification: Column chromatography on silica gel.
- Yields typically range from 70% to 90%.
- Product purity confirmed by NMR and mass spectrometry.
This method is supported by standard alkylation protocols for secondary amines and is widely applied in the literature for N-benzylation of piperidine derivatives.
Method 2: Reductive Amination Approach
An alternative synthetic route involves reductive amination of 3-piperidylacetate methyl ester with benzaldehyde.
- Starting materials: Methyl 2-piperidin-3-ylacetate and benzaldehyde.
- Reagents: Sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents.
- Solvent: Dichloromethane or methanol.
- Conditions: Room temperature stirring for 12–24 hours.
- Work-up: Quenching with aqueous sodium bicarbonate, extraction with organic solvents, drying, and concentration.
- Purification: Silica gel chromatography.
Method 3: Direct Esterification from 1-Benzylpiperidin-3-ylacetic Acid
In some cases, the compound is prepared by esterification of 1-benzylpiperidin-3-ylacetic acid with methanol under acidic conditions.
- Starting material: 1-Benzylpiperidin-3-ylacetic acid.
- Reagents: Methanol and catalytic sulfuric acid or hydrochloric acid.
- Conditions: Reflux for 4–12 hours.
- Work-up: Neutralization with sodium bicarbonate, extraction, drying, and concentration.
- Purification: Distillation or chromatography.
- Yields are typically high (80–95%).
- This method is classical Fischer esterification adapted for this substrate.
Data Table of Preparation Methods
| Method Number | Starting Materials | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| 1 | Methyl 2-piperidin-3-ylacetate + Benzyl bromide | K2CO3, Acetonitrile, RT to 60°C, 4–12 h | 70–90 | Silica gel chromatography | Standard N-alkylation of secondary amine |
| 2 | Methyl 2-piperidin-3-ylacetate + Benzaldehyde | NaBH(OAc)3, DCM/MeOH, RT, 12–24 h | 60–85 | Silica gel chromatography | Reductive amination for selective N-benzylation |
| 3 | 1-Benzylpiperidin-3-ylacetic acid + Methanol | H2SO4 (cat.), Reflux, 4–12 h | 80–95 | Distillation or chromatography | Classical Fischer esterification |
Analysis of Preparation Methods
- Alkylation (Method 1) is straightforward and widely used but may require careful control to avoid over-alkylation or side reactions.
- Reductive amination (Method 2) offers better selectivity and milder conditions but may involve longer reaction times and slightly lower yields.
- Direct esterification (Method 3) is efficient when the acid precursor is readily available; however, it requires acidic conditions which may be incompatible with sensitive functional groups.
The choice of method depends on the availability of starting materials, desired purity, scale, and operational simplicity.
Supporting Experimental Details from Literature
- The organic phases in alkylation reactions are often washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford crude products.
- Use of silica gel or celite filtration pads is common for purification after concentration to remove impurities and residual reagents.
- Reductive amination reactions utilize sodium triacetoxyborohydride in tert-butanol/water mixtures at low temperatures to achieve dihydroxylation and subsequent reduction steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-benzylpiperidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(1-benzylpiperidin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-(1-benzylpiperidin-3-yl)acetate involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ring Size and Conformation
- Piperidine vs. Pyrrolidine: The 6-membered piperidine ring in the target compound offers greater conformational flexibility compared to the 5-membered pyrrolidine in Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate.
- Substituent Position : Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate substitutes the benzyl group with a 6-chloropyridazin-3-yl moiety at the 4-position. This introduces electronegative and aromatic character, which may enhance interactions with targets like kinases or GPCRs .
Functional Group Impact
- Ester vs. Hydrazinecarboxylate : Unlike tert-butyl 2-(1-benzylpiperidin-3-yl)hydrazinecarboxylate (), the target compound’s methyl ester group may confer better metabolic stability or serve as a hydrolyzable prodrug linker.
- Chloropyridazine : The chloropyridazine substituent in Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate could improve solubility and hydrogen-bonding capacity, critical for target engagement .
Research Findings and Implications
While direct pharmacological data for this compound are absent in the provided evidence, insights can be drawn from structural analogs:
- Synthetic Utility : Compounds like 3-benzylpiperidine (CAS 13603-25-3) are frequently used as intermediates in synthesizing bioactive molecules, suggesting similar applications for the target compound .
- Biological Relevance : The chloropyridazine derivative (CAS 1322604-81-8) exemplifies how heterocyclic substitutions can modulate target selectivity, a strategy applicable to optimizing the parent compound .
- Metabolic Considerations : The ester group in Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate (CAS 154594-14-6) may undergo hydrolysis in vivo, a property that could be exploited for prodrug design in the piperidine analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
